molecular formula C5H8N2 B1585409 3-(Dimethylamino)acrylonitrile CAS No. 2407-68-3

3-(Dimethylamino)acrylonitrile

Cat. No. B1585409
M. Wt: 96.13 g/mol
InChI Key: ZKKBIZXAEDFPNL-UHFFFAOYSA-N
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Patent
US08193364B2

Procedure details

(3E)-1-Chloro-4-ethoxy-1,1-difluorobut-3-en-2-one (7.36 g, 40 mmol) was dissolved in dry toluene (40 mL) and treated with 3-dimethylaminoacrylonitrile (4.61 g, 48 mmol) at room temperature. The solution was heated at about 100° C. for 3.5 hr. The solvent was then removed under reduced pressure and the remaining mixture was re-dissolved in DMF (20 mL), treated with ammonium acetate (4.62 g, 60 mmol) and stirred at room temperature overnight. Water was added to the reaction mixture and the resulting mixture was extracted with ether-CH2CH2 (1:2, v/v) twice. The combined organic layer was washed with brine, dried, filtered and concentrated. The residue was purified on silica gel to give 3.1 g of 6-[chloro(difluoro)methyl]nicotinonitrile (A) as light colored oil in 41% yield. GC-MS: mass calcd for C7H3ClF2N2 [M]+ 188. Found 188.
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step Two
Quantity
4.62 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([F:11])([F:10])[C:3](=O)/[CH:4]=[CH:5]/OCC.C[N:13](C)[CH:14]=[CH:15][C:16]#[N:17].C([O-])(=O)C.[NH4+].O>C1(C)C=CC=CC=1>[Cl:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[CH:5][C:15]([C:16]#[N:17])=[CH:14][N:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.36 g
Type
reactant
Smiles
ClC(C(\C=C\OCC)=O)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.61 g
Type
reactant
Smiles
CN(C=CC#N)C
Step Three
Name
Quantity
4.62 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the remaining mixture was re-dissolved in DMF (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether-CH2CH2 (1:2
WASH
Type
WASH
Details
The combined organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(C1=NC=C(C#N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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